molecular formula C28H44N2O8S B1674831 6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid CAS No. 83851-42-7

6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

Cat. No. B1674831
CAS RN: 83851-42-7
M. Wt: 568.7 g/mol
InChI Key: PYSODLWHFWCFLV-VJBFNVCUSA-N
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Description

The compound “6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid” is a natural product found in Homo sapiens . It is also known by the synonyms Leukotriene F4 and LTF4 . The molecular formula is C28H44N2O8S and it has a molecular weight of 568.7 g/mol .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains a long carbon chain with multiple double bonds, a sulfanyl group attached to a carboxyethyl group, and an amino-carboxybutanoyl group . The compound has four defined atom stereocenters .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 568.7 g/mol . It has 6 hydrogen bond donors and 10 hydrogen bond acceptors . The compound has a rotatable bond count of 23 . The exact mass and monoisotopic mass of the compound are 568.28183754 g/mol . The topological polar surface area is 213 Ų . The compound has a heavy atom count of 39 .

Scientific Research Applications

Metabolism and Biotransformation

Research indicates the complex metabolism and disposition pathways of compounds structurally related to the queried chemical, highlighting their potential impacts on human health and the environment. For example, studies on the metabolism of γ-aminobutyric acid type A receptor agonists in humans show intricate pathways of biotransformation, involving oxidative deamination and further metabolic modifications, which can influence the efficacy and safety of pharmaceuticals based on such structures (Shaffer et al., 2008).

Environmental Persistence and Human Exposure

Research on polyfluoroalkyl phosphoric acid diesters and other fluorinated materials in human sera, wastewater sludge, and paper fibers shows the environmental persistence and human exposure routes of sulfur-containing and fluorinated compounds. These studies underscore the need for understanding the environmental fate and human health impacts of such chemicals, which could be relevant for compounds with similar sulfur and carboxylic functionalities (D’eon et al., 2009).

Nutritional and Health Implications

Investigations into the absorption of hydroxycinnamic acids from high-bran cereal consumption in humans reveal the dietary significance and health implications of phenolic and carboxylic acid-containing compounds. Such research highlights the potential for compounds with carboxylic acid functionalities to influence human health through diet (Kern et al., 2003).

Sensory and Aromatic Compounds

The study of odor detection of carboxylic acids and coffee aroma compounds in humans explores the sensory implications of compounds containing carboxylic and sulfur functionalities. This research provides insights into the roles of such compounds in flavor, fragrance, and sensory perception, which could be relevant for understanding the sensory properties of structurally related chemicals (Miyazawa et al., 2009).

properties

IUPAC Name

6-[2-[(4-amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)39-20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSODLWHFWCFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5(S)-Hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 2
Reactant of Route 2
6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 3
Reactant of Route 3
6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 4
6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 5
6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 6
6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

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